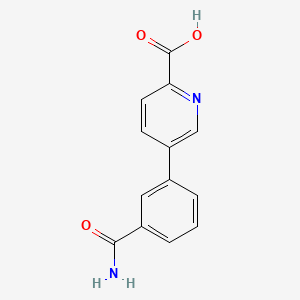

5-(3-Carbamoylphenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-carbamoylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12(16)9-3-1-2-8(6-9)10-4-5-11(13(17)18)15-7-10/h1-7H,(H2,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYWEEHDAOXFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687427 | |

| Record name | 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-75-7 | |

| Record name | 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Approaches for the Synthesis of the Picolinic Acid Core

The foundation of the target molecule is the picolinic acid (pyridine-2-carboxylic acid) scaffold. ontosight.aiwikipedia.org Its synthesis can be achieved through both well-established conventional methods and more modern, advanced techniques.

Conventional Synthetic Routes for Pyridine-2-carboxylic Acids

Historically, the synthesis of pyridine-2-carboxylic acids has relied on the oxidation of 2-methylpyridine (α-picoline). wikipedia.orggoogle.com Common oxidizing agents for this transformation include potassium permanganate (KMnO4) and nitric acid. wikipedia.org Another traditional approach involves the hydrolysis of 2-cyanopyridine. google.com These methods, while effective, can sometimes require harsh reaction conditions and may generate significant waste. For instance, the use of potassium permanganate results in the formation of manganese dioxide as a byproduct. google.com

A variety of classical named reactions are also employed for the synthesis of the pyridine (B92270) ring itself, which can then be further functionalized. These include the Hantzsch pyridine synthesis and the Bohlmann–Rahtz synthesis. beilstein-journals.org Multicomponent reactions (MCRs) have also emerged as a powerful tool, allowing for the construction of complex heterocyclic scaffolds in a single step, which can reduce waste and reaction time. rsc.orgrsc.org

| Conventional Synthesis Method | Starting Material | Key Reagents | Product |

| Oxidation | 2-Methylpyridine (α-Picoline) | KMnO4 or Nitric Acid | Picolinic Acid |

| Hydrolysis | 2-Cyanopyridine | Acid or Base | Picolinic Acid |

| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde, Ammonia | Dihydropyridine (oxidized to Pyridine) | |

| Bohlmann–Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Pyridine |

Advanced Methodologies for Pyridine Ring Functionalization

More recent advancements in organic synthesis have provided sophisticated methods for the direct functionalization of the pyridine ring. bohrium.com Transition-metal-catalyzed C-H bond functionalization has become a prominent strategy, allowing for the direct introduction of various substituents onto the pyridine scaffold with high regioselectivity and efficiency. beilstein-journals.orgbohrium.com This avoids the need for pre-functionalized starting materials often required in classical syntheses.

Photoredox catalysis using pyridine N-oxides is another modern approach that facilitates the generation of reactive pyridine N-oxy radicals, enabling a range of functionalization reactions. bohrium.comresearchgate.net Additionally, innovative techniques such as microwave-assisted synthesis can accelerate reaction rates and improve yields for the preparation of pyridine derivatives. ijarsct.co.in The development of novel catalysts, including heterogeneous catalysts, offers advantages like easy separation and reusability, contributing to more sustainable synthetic processes. rsc.orgnih.govresearchgate.net

Installation of the 3-Carbamoylphenyl Moiety and Other Substituents at the 5-Position

With the picolinic acid core in hand, the next critical step is the introduction of the 3-carbamoylphenyl group at the 5-position of the pyridine ring. This is typically achieved through carbon-carbon bond-forming reactions.

Strategies for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura coupling, Sonogashira coupling, Heck reactions)

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond between the pyridine and phenyl rings. alevelchemistry.co.uknih.gov The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. tcichemicals.comlibretexts.org This reaction typically involves the coupling of a halogenated pyridine derivative (e.g., 5-bromopicolinic acid) with a phenylboronic acid derivative (e.g., 3-carbamoylphenylboronic acid) in the presence of a palladium catalyst and a base. tcichemicals.comsmolecule.com The versatility of the Suzuki-Miyaura coupling allows for a broad range of functional groups to be tolerated on both coupling partners. tcichemicals.com

Other notable cross-coupling reactions include the Heck reaction, which couples an unsaturated halide with an alkene, and the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide. alevelchemistry.co.uk While less common for this specific transformation, these methods offer alternative routes for constructing the biaryl system.

| Cross-Coupling Reaction | Pyridine Substrate | Phenyl Substrate | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | 5-Halopicolinic acid | 3-Carbamoylphenylboronic acid | Palladium catalyst | Mild conditions, high functional group tolerance. tcichemicals.comlibretexts.org |

| Heck Reaction | 5-Halopicolinic acid | Styrene derivative | Palladium catalyst | Forms a C-C bond with an alkene. alevelchemistry.co.uk |

| Sonogashira Coupling | 5-Halopicolinic acid | Phenylacetylene derivative | Palladium and Copper catalysts | Forms a C-C bond with an alkyne. |

Methods for Amide Bond Formation and Carbamoyl (B1232498) Group Introduction

The carbamoyl group (-CONH2) on the phenyl ring can either be present on the starting material (3-carbamoylphenylboronic acid) or introduced at a later stage. If starting with a precursor like 3-cyanophenylboronic acid, the nitrile group can be hydrolyzed to the corresponding amide.

Alternatively, the carbamoyl group can be installed through various amide bond formation strategies. acs.org For instance, a carboxylic acid on the phenyl ring can be activated and then reacted with ammonia or an ammonia equivalent. google.com Modern coupling reagents can facilitate this transformation under mild conditions. Another approach involves the use of isocyanates, which react with appropriate nucleophiles to form carbamates that can be subsequently converted to the desired amide. organic-chemistry.orgscholaris.ca Palladium-catalyzed cross-coupling approaches have also been developed for the direct introduction of carbamoyl groups. acs.org

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of 5-(3-Carbamoylphenyl)picolinic acid, a variety of analogues are synthesized. oncodesign-services.comacs.org This involves systematically modifying different parts of the molecule and evaluating the impact on its biological activity. nih.govnih.govresearchgate.net

Chemical Modifications of the Picolinic Acid Carboxyl Group

The carboxylic acid moiety of the picolinic acid ring is a prime target for chemical modification to enhance potency, alter solubility, or improve pharmacokinetic profiles. Standard coupling reactions can be employed to convert the carboxylic acid into a variety of functional groups, including esters and amides.

The conversion to esters can be achieved through Fischer esterification with various alcohols under acidic catalysis or by reaction with alkyl halides in the presence of a base. For more sensitive substrates, milder methods such as using diazomethane or its derivatives can yield methyl esters. whiterose.ac.uk

Amide formation is also a common and versatile modification. Coupling of the picolinic acid with a wide range of primary and secondary amines can be facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or thionyl chloride. nih.govresearchgate.net The use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also efficiently generate the corresponding amides under mild conditions. cam.ac.uk These reactions allow for the introduction of diverse functionalities, including different alkyl, aryl, and heterocyclic groups attached to the amide nitrogen. For instance, coupling with N-alkylanilines can produce N-alkyl-N-phenylpicolinamides. nih.govresearchgate.net

It is important to note that when using aggressive reagents like thionyl chloride, unwanted side reactions on the pyridine ring, such as chlorination, can occur. nih.govresearchgate.net Therefore, the choice of coupling reagent and reaction conditions must be carefully considered to ensure selectivity.

Table 1: Representative Chemical Modifications of the Picolinic Acid Carboxyl Group

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation | Reference |

| Picolinic Acid | SOCl₂, reflux; then N-methylaniline, Et₃N, DCM, rt | N-methyl-N-phenylpicolinamide | Carboxylic Acid to Tertiary Amide | nih.govresearchgate.net |

| Picolinic Acid | EDCI, HOBt, Et₃N, L-valinyl-S-benzyl-L-cysteine methyl ester tosylate salt, DCM, rt | Picolinoyl-dipeptide conjugate | Carboxylic Acid to Peptide Amide | researchgate.net |

| Amine | Picolinic acid, HATU | Picolinic amide | Amine to Picolinic Amide | cam.ac.uk |

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Carboxylic Acid to Ester | libretexts.org |

Structural Diversification of the Phenyl Ring and Carbamoyl Substituents

The phenyl ring and its carbamoyl substituent offer significant opportunities for structural diversification to explore structure-activity relationships.

Phenyl Ring Functionalization:

The phenyl ring can be functionalized through various electrophilic aromatic substitution reactions, although the presence of the deactivating carbamoyl group will direct incoming electrophiles primarily to the meta-position relative to the pyridine ring attachment point. However, more modern and selective methods like transition-metal-catalyzed C-H activation and cross-coupling reactions provide more precise control over the position of new substituents. rsc.org

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at specific positions if a suitable handle like a halogen is present on the phenyl ring. nih.gov These methods allow for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, as well as various amine derivatives.

Carbamoyl Group Modification:

The primary amide of the carbamoyl group can also be a site for derivatization, although it is generally less reactive than the picolinic acid carboxyl group. The reactivity of amides can be enhanced under certain conditions. For example, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize amides, which can then undergo further reactions. sigmaaldrich.com The ease of derivatization of functional groups with silylating reagents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide, indicating that selective modification of the carboxylic acid in the presence of the amide is feasible. sigmaaldrich.com

Alternatively, the amide nitrogen can be alkylated or acylated under specific conditions. Dehydration of the primary amide using reagents like trifluoroacetic anhydride or phosphorus pentoxide would yield a nitrile functionality, which can then be a precursor for other functional groups like tetrazoles.

Table 2: Potential Strategies for Structural Diversification

| Target Moiety | Reaction Type | Potential Reagents/Catalysts | Potential New Functional Groups | Reference (Analogous Systems) |

| Phenyl Ring | C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Acetoxy | rsc.org |

| Phenyl Ring (with halide) | Suzuki Coupling | Pd catalyst, boronic acid | Alkyl, Aryl, Heteroaryl | nih.gov |

| Phenyl Ring (with halide) | Buchwald-Hartwig Amination | Pd catalyst, amine | Substituted Amines | nih.gov |

| Carbamoyl Group | Silylation | BSTFA | Trimethylsilyl (B98337) Amide | sigmaaldrich.com |

| Carbamoyl Group | Dehydration | Trifluoroacetic anhydride, P₂O₅ | Nitrile | General Organic Synthesis |

Stereoselective Synthesis of Chiral Analogues (if applicable)

The synthesis of chiral analogues of this compound would be relevant if the molecule exhibits atropisomerism or if chiral centers are introduced through derivatization. Atropisomerism can arise from restricted rotation around the single bond connecting the picolinic and phenyl rings, which could be induced by the introduction of bulky substituents at the ortho positions of this bond.

Should atropisomerism be a factor, several strategies for stereoselective synthesis could be employed. These include the use of chiral catalysts in the key bond-forming reaction (e.g., a chiral palladium catalyst in a Suzuki coupling), the use of chiral auxiliaries that direct the stereochemical outcome of a reaction and are later removed, or the resolution of a racemic mixture. bohrium.comuow.edu.au For instance, cobalt-catalyzed atroposelective C-H arylation has been reported for the synthesis of axially chiral biaryls. bohrium.com

If chiral centers are introduced on the substituents, for example, by using a chiral amine to form an amide at the picolinic acid position, stereoselective synthesis would depend on the chirality of the starting material or the use of stereoselective reactions. Asymmetric synthesis of substituted prolines from δ-amino β-ketoesters highlights methods for creating chiral heterocyclic structures. whiterose.ac.uk Furthermore, the stereoselective synthesis of chiral β-amino acid derivatives has been achieved through the conjugate addition of lithium amides. These principles could be adapted to introduce chirality into derivatives of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on Biological Activities in Research Models

Influence of the Carbamoylphenyl Group on Target Interaction and Activity

The 3-carbamoylphenyl group is a critical pharmacophoric element. The carbamoyl (B1232498) (carboxamide) group itself is a key contributor to the molecule's binding affinity, capable of forming multiple hydrogen bonds with receptor sites. The amide's hydrogen bond donor and acceptor properties allow for specific and strong interactions with amino acid residues in a protein's binding pocket.

In related compound series, the carbamoyl moiety has been identified as a crucial component for biological activity. For instance, indole-carboxamides have been shown to be potent inhibitors of enzymes like cytosolic phospholipase A2α, highlighting the importance of this functional group in molecular recognition. nih.gov The spatial orientation of the carbamoyl group relative to the picolinic acid ring, dictated by the phenyl linker, is also vital for establishing the correct vector for these interactions. Altering the substitution pattern on the phenyl ring can modulate the electronic properties and conformation of the entire molecule, thereby influencing its biological effect.

Role of the Picolinic Acid Moiety in Ligand-Receptor Binding

Picolinic acid, a derivative of pyridine (B92270), is a well-established bidentate chelating agent for various metal ions, including zinc, iron, and copper. wikipedia.orgnih.gov This chelation ability is a key feature of its biological activity, as it can interact with metalloproteins or influence the homeostasis of essential metal ions. drugbank.com The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group work in concert to bind metal ions, which can be a crucial part of the ligand-receptor binding mechanism. wikipedia.org

Beyond metal chelation, the picolinic acid moiety itself can participate in a range of non-covalent interactions. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the aromatic pyridine ring can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor's active site. In studies of related picolinic acid-based herbicides, the picolinic acid scaffold was essential for docking with the target receptor. mdpi.comnih.gov The immunosuppressive effects of picolinic acid have also been linked to its ability to modulate cellular signaling pathways, independent of its chelating properties. nih.gov

Effects of Remote Substitutions on Biological Potency and Selectivity

Remote substitutions, particularly on the carbamoylphenyl ring, can have a profound impact on the biological potency and selectivity of the parent compound. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile. For example, in studies of salicylanilides and carbamoylphenylcarbamates, the introduction of different substituents on the phenyl ring led to significant variations in their biological activities, including antifungal and antibacterial properties. nih.gov

The position and nature of the substituent are critical. An electron-withdrawing group, such as a halogen or a nitro group, can alter the pKa of the picolinic acid and the hydrogen bonding capacity of the carbamoyl group. Conversely, an electron-donating group, like a methoxy or methyl group, can also modulate these properties in the opposite direction. nih.gov Lipophilicity, a measure of a compound's ability to partition into fatty environments, is another key factor that can be fine-tuned through remote substitutions. Increasing lipophilicity can enhance membrane permeability and access to intracellular targets, but excessive lipophilicity can lead to non-specific binding and toxicity. nih.govresearchgate.net

The following table illustrates the hypothetical impact of various substituents on the phenyl ring on the biological activity of a compound, based on general principles observed in related series. nih.gov

| Substituent (Position) | Electronic Effect | Lipophilicity (logP) | Expected Impact on Potency |

| H (para) | Neutral | Baseline | Reference |

| Cl (para) | Electron-withdrawing | Increased | Potentially Increased |

| OCH3 (para) | Electron-donating | Slightly Increased | Variable |

| NO2 (meta) | Strong Electron-withdrawing | Slightly Increased | Potentially Increased |

| CH3 (para) | Electron-donating | Increased | Variable |

Exploration of Bioisosteric Replacements and Their Biological Consequences

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.com In the context of 5-(3-Carbamoylphenyl)picolinic acid, both the carboxylic acid and the amide functional groups are prime candidates for bioisosteric replacement.

The carboxylic acid of the picolinic acid moiety could be replaced with other acidic groups such as a tetrazole, a hydroxamic acid, or a sulfonamide. These replacements can alter the pKa, binding interactions, and metabolic stability of the molecule. For instance, tetrazoles are common bioisosteres for carboxylic acids and can offer improved metabolic stability and oral bioavailability.

The carbamoyl group can also be replaced with a variety of other functionalities. nih.gov A reverse amide, a urea, or a sulfonamide could mimic the hydrogen bonding capabilities of the original amide while potentially offering different interaction geometries and physicochemical properties. The choice of bioisostere will depend on the specific interactions that are critical for activity at the target receptor. hyphadiscovery.com For example, replacing an amide with a 1,2,3-triazole has been used to solve metabolic problems in other drug discovery programs. hyphadiscovery.com

The table below presents some potential bioisosteric replacements for the key functional groups of this compound and their potential consequences. nih.govcambridgemedchemconsulting.comhyphadiscovery.comnih.gov

| Original Group | Bioisosteric Replacement | Potential Consequences |

| Carboxylic Acid | Tetrazole | Improved metabolic stability, similar acidity |

| Carboxylic Acid | Sulfonamide | Altered pKa, different hydrogen bonding pattern |

| Amide | Reverse Amide | Altered hydrogen bonding vectors |

| Amide | Urea | Increased hydrogen bonding capacity |

| Amide | 1,2,3-Triazole | Improved metabolic stability, altered electronics |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to guide the design of new, more potent compounds.

The process involves generating a dataset of compounds with varying substituents and measuring their biological activity. Then, a range of molecular descriptors for each compound is calculated. These descriptors can be steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., logP). nih.gov

Using statistical methods like partial least squares (PLS), a mathematical equation is derived that relates the descriptors to the biological activity. nih.gov This model can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. For example, a 3D-QSAR model could highlight regions around the molecule where bulky groups are favored or disfavored, or where electrostatic interactions are particularly important for binding. nih.govnih.gov Such models have been successfully applied to optimize various classes of compounds, including picolinic acid derivatives in the context of herbicides. mdpi.comnih.gov

Molecular and Cellular Mechanisms of Action in Preclinical Models

Investigation of Specific Molecular Targets and Pathways

The compound 5-(3-Carbamoylphenyl)picolinic acid is a subject of research for its potential interactions with various molecular targets and cellular pathways. bldpharm.com Investigations in preclinical models have explored its effects on proteins crucial for cellular processes, including transcription factors, cell cycle regulators, and enzymes.

Protein-Ligand Interaction Profiling and Target Identification

Picolinic acid, a related compound, is known to interact with zinc finger proteins (ZFPs). drugbank.com ZFPs are a diverse group of proteins characterized by zinc-coordinating domains that are crucial for their structure and function. frontiersin.org They play significant roles in gene transcription, DNA repair, and protein and RNA homeostasis. frontiersin.org The interaction of picolinic acid with ZFPs can alter their structure and disrupt zinc binding, thereby inhibiting their function. drugbank.com This modulation of ZFPs is implicated in antiviral and immunomodulatory effects. drugbank.com Given the structural similarity, this compound is studied for its potential to bind and modulate ZFPs, which could have implications for various cellular processes.

Key Research Findings:

Picolinic acid acts as an immunomodulator and anti-infective agent by binding to ZFPs, which are involved in viral replication. drugbank.com

ZFPs are one of the most abundant protein groups encoded by the human genome and are involved in a wide array of fundamental cellular mechanisms. frontiersin.org

Synthetic ZFPs have been developed for targeted gene regulation and genome modification. illinois.edu

The p53 tumor suppressor protein is a critical regulator of the cell cycle, DNA repair, and apoptosis. mdpi.com Its activity is primarily modulated by the Murine Double Minute 2 (MDM2) protein, which acts as a negative regulator. mdpi.comnih.gov Overexpression of MDM2, observed in many cancers, leads to the inhibition of p53 activity. nih.govtargetedonc.com Therefore, disrupting the p53-MDM2 interaction is a promising strategy in cancer therapy. mdpi.com MDM2 inhibitors can reactivate p53, leading to cell-cycle arrest or apoptosis in cancer cells with wild-type p53. targetedonc.com Spirooxindole-containing compounds, for instance, have shown antitumor properties by inhibiting the p53–MDM2 interaction. mdpi.com Research is ongoing to determine if this compound can similarly inhibit MDM2 and modulate the p53 pathway.

Key Research Findings:

MDM2 inhibits p53 function by promoting its degradation, blocking its DNA binding, and facilitating its export from the nucleus. nih.govpensoft.net

Inhibitors of the MDM2-p53 interaction can restore p53's tumor-suppressive function. mdpi.com

The development of small-molecule inhibitors targeting the MDM2-p53 interaction is an active area of cancer research. pensoft.net

| Compound/Strategy | Mechanism of Action | Effect on p53 Pathway | Therapeutic Potential |

|---|---|---|---|

| MDM2 Inhibitors | Block the interaction between MDM2 and p53. mdpi.com | Reactivates p53, leading to cell cycle arrest or apoptosis. targetedonc.com | Cancer therapy for tumors with wild-type p53. targetedonc.com |

| Spirooxindoles | Inhibit the p53-MDM2 interaction. mdpi.com | Induce cell cycle arrest and increase p53 protein levels. mdpi.com | Antitumor properties with minimal toxicity to normal cells. mdpi.com |

The potential of this compound to inhibit various enzymes is an area of active investigation.

F-ATP synthase: This enzyme is crucial for cellular energy metabolism. nih.gov Both natural and synthetic compounds have been identified as inhibitors of F-ATP synthase, making it a potential target for drug development. nih.gov

Topoisomerase II: This nuclear enzyme is a key target for anticancer agents. nih.gov Topoisomerase II inhibitors interfere with the enzyme's catalytic cycle, which is essential for DNA replication and chromosome segregation. nih.govufl.edu They can be classified as poisons, which stabilize the DNA-enzyme complex, or catalytic inhibitors, which interfere with other steps of the cycle. nih.gov

Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression. mdpi.com HDAC inhibitors can alter gene transcription, leading to the activation of tumor suppressor genes and are used in cancer therapy. oncotarget.com They can induce apoptosis and sensitize cancer cells to other treatments. mdpi.com

Tyrosinase: This copper-containing oxidase is the key enzyme in melanin biosynthesis. psu.edu Tyrosinase inhibitors are sought after for applications in cosmetics and to prevent browning in fruits. psu.edunih.gov

| Enzyme | Function | Role of Inhibitors | Examples of Inhibitors |

|---|---|---|---|

| F-ATP synthase | Cellular energy production. nih.gov | Potential therapeutics for various diseases. nih.gov | Angiostatin, Enterostatin. nih.gov |

| Topoisomerase II | DNA replication and chromosome segregation. ufl.edu | Anticancer agents. nih.gov | Etoposide, Aclarubicin. nih.govufl.edu |

| HDACs | Epigenetic regulation of gene expression. mdpi.com | Anticancer agents, immunomodulators. oncotarget.com | Vorinostat, Entinostat. frontiersin.orgarchivesofmedicalscience.com |

| Tyrosinase | Melanin biosynthesis. psu.edu | Skin-whitening agents, anti-browning agents. psu.edu | Kojic acid, Hydroquinone. nih.gov |

The interaction of this compound with various receptors and its effect on their signaling pathways are being explored.

Auxin-signaling F-box protein 5 (AFB5): In plants, auxin perception is mediated by a family of F-box proteins, including AFB5. nih.gov These proteins act as auxin receptors, and mutations in AFB5 can confer resistance to certain synthetic auxins of the picolinate class. nih.gov This highlights the specificity of interaction between picolinate-based compounds and components of the auxin signaling pathway.

EP4 receptor: The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor involved in inflammation, pain, and cancer. nih.govguidetopharmacology.org Antagonists of the EP4 receptor have shown potential in preclinical models of arthritis and cancer. nih.govnih.gov

Sodium channels: Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. nih.govepfl.ch Modulation of sodium channel activity can have significant effects on cellular function. For instance, in microglia, sodium channel blockers can reduce phagocytic activity and the release of certain inflammatory cytokines. nih.gov

The inflammatory response involves a complex network of cells and signaling molecules, including cytokines. researchgate.net Cytokines can be either pro-inflammatory or anti-inflammatory. researchgate.net Picolinic acid, a related compound, has been shown to modulate macrophage metabolism and the secretion of certain inflammatory proteins. frontiersin.org It is hypothesized that this compound may also possess the ability to modulate inflammatory processes and the production of cytokines. The effect of various stimuli, such as particulate matter, on inducing inflammatory cytokine production in skin cells has been demonstrated to occur through specific signaling pathways involving Toll-like receptors and NF-κB. nih.gov Neutrophils are also a source of a wide variety of cytokines, contributing to the regulation of inflammatory and immune responses. frontiersin.org

Key Research Findings:

Cytokines are crucial mediators of inflammation. researchgate.net

Picolinic acid can influence the secretion of inflammatory mediators from macrophages. frontiersin.org

Neutrophils produce a broad range of cytokines that regulate inflammation and immunity. frontiersin.org

Cellular Responses and Phenotypic Effects in In Vitro Systems

The compound this compound, also known as BMS-986205 or Linrodostat, has demonstrated a range of cellular responses and phenotypic effects in various in vitro models. These effects underscore its potential as a therapeutic agent, particularly in the fields of oncology and virology.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Research has shown that derivatives of picolinic acid can induce apoptosis and cell cycle arrest in cancer cells. For instance, a novel derivative of picolinic acid was found to trigger apoptotic cell death in human non-small cell lung cancer cells (A549). pensoft.net This was evidenced by fragmented nuclei and the activation of caspases 3, 4, and 9. pensoft.net In another study, the compound NB7M, an indole ethyl isothiocyanate analog, induced apoptosis in neuroblastoma cell lines, characterized by chromatin condensation, DNA fragmentation, and cleavage of procaspase-3 and PARP-1. nih.gov Furthermore, NB7M caused S-phase arrest in SMSKCNR cells and G1-phase arrest in SH-SY5Y cells. nih.gov Similarly, berberine, a naturally occurring compound, has been shown to induce G2/M phase cell cycle arrest and apoptosis in multiple cancer cell lines, including Tca8113, Hela, CNE2, MCF-7, and HT29. archivesofmedicalscience.comarchivesofmedicalscience.com The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of picolinic acid derivatives to trigger this process highlights their therapeutic potential.

In the context of Chronic Lymphocytic Leukemia (CLL), BMS-986205 has been shown to counteract the pro-survival effect of B-cell receptor (BCR) activation, leading to significant apoptosis of CLL cells. ashpublications.org Interestingly, the viability of CLL cells was not significantly affected by BMS-986205 in the absence of external stimuli that trigger the BCR pathway. ashpublications.org

| Compound/Derivative | Cell Line(s) | Observed Effects | Key Molecular Events |

|---|---|---|---|

| Picolinic acid derivative | A549 (Non-small cell lung cancer) | Induction of apoptosis | Fragmented nuclei, activation of caspases 3, 4, and 9 pensoft.net |

| NB7M | SMS-KCNR, SH-SY5Y (Neuroblastoma) | Induction of apoptosis and cell cycle arrest | Chromatin condensation, DNA fragmentation, cleavage of procaspase-3 and PARP-1, S-phase or G1-phase arrest nih.gov |

| Berberine | Tca8113, Hela, CNE2, MCF-7, HT29 | Induction of apoptosis and cell cycle arrest | G2/M phase arrest, increased BAX/BCL-2 ratio archivesofmedicalscience.comarchivesofmedicalscience.com |

| BMS-986205 | CLL (Chronic Lymphocytic Leukemia) | Induction of apoptosis | Counteracts BCR-mediated pro-survival signals ashpublications.org |

Antiproliferative Activity in Various Cell Models

This compound and its related compounds have demonstrated significant antiproliferative activity across a variety of cell models. As an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), BMS-986205 has shown potent growth inhibition in SKOV3 ovarian cancer cells with an IC50 value of 3.4 nM. newdrugapprovals.org In HeLa cells, the IC50 for its inhibitory properties was reported as 1.7 nM. frontiersin.org

The antiproliferative effects are not limited to its role as an IDO1 inhibitor. In combination with (R)-GNE-140, an inhibitor of lactate dehydrogenases, BMS-986205 preferentially halted the proliferation of ovarian cancer cells. nih.govbiorxiv.org This synergistic effect was observed to be strong in impairing the proliferation of KRASG12V/MYC cancer cells, while each drug individually had limited effects. biorxiv.org This suggests a broader mechanism of action beyond IDO1 inhibition.

Furthermore, picolinic acid itself has been shown to have antiproliferative activity, which is thought to be mediated by macrophage activation. nih.gov Studies on other picolinic acid derivatives have also reported antiproliferative effects against various cancer cell lines. uniroma1.it For instance, a novel derivative of picolinic acid showed cytotoxic activity against A549 lung cancer cells with an IC50 of 99.93 µM. pensoft.net

| Compound | Cell Line(s) | IC50/Observed Effect |

|---|---|---|

| BMS-986205 | SKOV3 (Ovarian cancer) | 3.4 nM newdrugapprovals.org |

| BMS-986205 | HeLa (Cervical cancer) | 1.7 nM frontiersin.org |

| BMS-986205 + (R)-GNE-140 | Ovarian cancer cells, KRASG12V/MYC cancer cells | Strongly impaired proliferation nih.govbiorxiv.orgbiorxiv.org |

| Picolinic acid derivative | A549 (Lung cancer) | 99.93 µM pensoft.net |

Antiviral Activity in Cell Culture Models

Picolinic acid, a metabolite of tryptophan, has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.gov Research has demonstrated its antiviral activity against a range of viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), flaviviruses, herpes simplex virus, and parainfluenza virus. nih.gov The mechanism of this antiviral action is believed to be the inhibition of viral entry into host cells. nih.gov

While direct studies on the antiviral activity of this compound are less prevalent in the provided search results, the known antiviral properties of its parent compound, picolinic acid, suggest a potential area for further investigation. The ability to inhibit the entry of a wide array of enveloped viruses makes picolinic acid and its derivatives promising candidates for the development of broad-spectrum antiviral therapies.

Immunomodulatory Effects in Immune Cell Models

This compound, primarily through its inhibition of IDO1, exerts significant immunomodulatory effects. IDO1 is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. ashpublications.orgnewdrugapprovals.org By inhibiting IDO1, BMS-986205 can reverse the immunosuppressive tumor microenvironment. d-nb.info

The immunomodulatory functions of IDO1 inhibition are multifaceted. They include the suppression of cytotoxic T lymphocytes and natural killer cells, as well as the generation and activation of regulatory T cells and myeloid-derived suppressor cells. nih.gov In preclinical models, BMS-986205 has been shown to restore T-cell proliferation. researchgate.net Furthermore, in a clinical trial setting, the combination of BMS-986205 with nivolumab led to an increased percentage of proliferating CD8+ T cells in tumors. aacrjournals.org

The compound's impact extends to various immune cells. Picolinic acid, the parent compound, is known to have immunological effects. nih.gov Dietary polyphenols, which share some functional similarities in modulating immune responses, have been shown to influence dendritic cells, macrophages, and increase the proliferation of B and T cells. mdpi.com

Impact on Metabolic Pathways (e.g., kynurenine pathway)

The primary and most well-documented metabolic impact of this compound is the inhibition of the kynurenine pathway. nih.gov This pathway is the main route for tryptophan catabolism, and its dysregulation is implicated in various diseases, including cancer. aacrjournals.orgencyclopedia.pub BMS-986205 is a potent and selective inhibitor of IDO1, the first and rate-limiting enzyme in this pathway. newdrugapprovals.orgcaymanchem.com

By inhibiting IDO1, BMS-986205 effectively reduces the production of kynurenine. researchgate.netcaymanchem.com In cell-based assays, it inhibited kynurenine synthesis in HeLa and IDO1-overexpressing HEK293 cells with IC50 values of 1.1 and 1.7 nM, respectively. caymanchem.com Clinical studies have confirmed this effect, showing that BMS-986205 can lead to a significant reduction in both serum and intratumoral kynurenine levels. researchgate.net

Interestingly, recent research has uncovered a previously unknown off-target effect of BMS-986205. It has been found to inhibit the ubiquinone reduction site of respiratory complex I, thereby compromising mitochondrial ATP production and restricting oxidative phosphorylation (OXPHOS). nih.govbiorxiv.org This dual inhibition of both the kynurenine pathway (via IDO1) and OXPHOS contributes to its synergistic anticancer effects when combined with glycolysis inhibitors. nih.govbiorxiv.org

Preclinical Biological Evaluation in Disease Models

In Vitro Efficacy Assessments

High-Throughput Screening for Target Engagement and Phenotypic Effects

No data from high-throughput screening (HTS) campaigns involving 5-(3-Carbamoylphenyl)picolinic acid has been reported. HTS is a critical early-stage drug discovery process used to rapidly assess large numbers of compounds for their ability to interact with a specific biological target or to elicit a desired cellular response. plos.orgvirologyresearchservices.comsygnaturediscovery.com The absence of such data indicates that the compound may not have been subjected to large-scale screening efforts, or the results of such studies have not been disclosed.

Concentration-Response Studies (IC50, EC50 determination)

There are no published studies detailing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound. These values are fundamental metrics in pharmacology, quantifying the potency of a compound in inhibiting a biological function or eliciting a response, respectively. wikipedia.orgpromegaconnections.comgraphpad.com The determination of IC50 and EC50 values is a standard component of preclinical assessment, and its absence for this compound prevents an understanding of its in vitro potency.

In Vivo Studies in Animal Models (Focusing on Mechanistic Insights and Proof-of-Concept)

Investigation of Disease Progression in Relevant Animal Models (e.g., cancer xenograft models, viral infection models)

No in vivo studies using animal models, such as cancer xenograft or viral infection models, have been published for this compound. Such studies are essential for establishing proof-of-concept and understanding how a compound affects disease progression in a living organism. nih.govmdpi.com

Pharmacodynamic Biomarker Analysis in Animal Tissues

There is no information available on the analysis of pharmacodynamic biomarkers in animal tissues following administration of this compound. Pharmacodynamic biomarkers are used to demonstrate that a compound is engaging its target and having a biological effect in vivo. nih.govnih.govbioxpressbiosimilars.com

Evaluation of Target Engagement and Pathway Modulation in Animal Models

Consistent with the lack of other in vivo data, there are no reports on the evaluation of target engagement or the modulation of biological pathways by this compound in animal models. These studies are crucial for elucidating the mechanism of action of a compound in a complex biological system.

Studies on Metabolism and Distribution in Animal Systems

Metabolic Pathways in Animal Models

The metabolism of picolinic acid and its derivatives in animal systems appears to follow several well-established biotransformation routes. The metabolic processes for related compounds primarily occur in the liver and involve a series of enzymatic reactions designed to increase water solubility and facilitate excretion. genome.jp

One notable metabolic pathway for a picolinic acid derivative, 5-(4'-chloro-n-butyl)picolinic acid, has been identified in rats. This pathway involves the elongation of the carboxylic acid group at the 2-position of the pyridine (B92270) ring by a C2 unit, a process analogous to fatty acid metabolism. nih.gov In studies on this compound, four out of five identified metabolites in rat urine were found to be elongated, accounting for a significant portion of the excreted radioactivity. nih.gov This suggests that this compound could potentially undergo similar chain elongation of its picolinic acid moiety.

Furthermore, studies on nicotinamide, which shares a pyridine ring structure, reveal that methylation is a key metabolic step. The enzyme nicotinamide N-methyltransferase, predominantly found in the liver of rats, catalyzes the methylation of nicotinamide. nih.gov This process is crucial for the regulation of NAD+ levels and has been observed to vary with developmental stage and in neoplastic tissues. nih.gov Given the presence of the pyridine ring, it is plausible that this compound could also be a substrate for methylation.

The carbamoylphenyl group of the molecule may also be subject to metabolic transformation. Carbamate groups in various therapeutic agents can undergo hydrolysis, leading to the formation of a carboxylic acid and an amine. This biotransformation can influence the compound's activity and clearance.

Based on the metabolism of related structures, the anticipated primary metabolic pathways for this compound in animal models would likely include:

Oxidation: Hydroxylation of the aromatic rings.

Conjugation: Glucuronidation or sulfation of the carboxylic acid or hydroxylated metabolites.

Hydrolysis: Cleavage of the carbamoyl (B1232498) group.

Methylation: Addition of a methyl group to the pyridine ring nitrogen.

Distribution in Animal Tissues

The distribution of a compound throughout the body dictates its access to target sites and potential for off-target effects. Studies on nicotinamide distribution in rats have shown the highest concentration of its metabolizing enzyme, nicotinamide N-methyltransferase, in the liver. nih.gov Other tissues, including the adrenal glands, pancreas, kidneys, and brain, exhibited significantly lower enzymatic activity. nih.gov This suggests that the liver is the primary site of metabolism for nicotinamide and likely for other nicotinamide and picolinic acid-based compounds.

In a study on suckling male mice, nicotinamide riboside supplementation led to long-term effects on lipid and energy metabolism in skeletal muscle and liver, indicating that these tissues are significant sites of action and potential distribution for nicotinamide-related compounds. nih.gov Furthermore, in rodent models of cardiac arrest, nicotinamide was shown to restore NAD+ levels in cardiac tissue, highlighting its distribution to the heart under ischemic conditions. plos.org

The following table summarizes the tissue distribution of nicotinamide methylase activity in adult rats, which can serve as an indicator of potential sites of metabolism for picolinamide derivatives.

| Tissue | Relative Nicotinamide Methylase Activity (%) |

| Liver | 100 |

| Adrenal Gland | <15 |

| Pancreas | <15 |

| Kidney | <15 |

| Brain | <15 |

Data adapted from a study on nicotinamide methylation in rats. nih.gov

It is important to note that the physicochemical properties of this compound, such as its lipophilicity and ionization state at physiological pH, will significantly influence its specific tissue distribution pattern. Compounds with higher lipophilicity tend to distribute more extensively into tissues, while more polar compounds may be more confined to the bloodstream and extracellular fluid.

Computational and Structural Biology Investigations

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 5-(3-Carbamoylphenyl)picolinic acid, to a protein target. nih.govnih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov The results of docking studies can reveal potential protein targets and provide a basis for understanding the compound's mechanism of action. nih.gov

Docking simulations are crucial for identifying the specific binding pocket on a target protein and the key intermolecular interactions that stabilize the ligand-protein complex. uniroma1.itnih.gov For this compound, the picolinic acid moiety, with its carboxylic acid and pyridine (B92270) nitrogen, and the carbamoylphenyl group are expected to be primary drivers of interaction.

Key predicted interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The carbamoyl (B1232498) group (-CONH2) also provides hydrogen bond donor and acceptor sites. These groups can form crucial hydrogen bonds with polar amino acid residues like serine, asparagine, glutamine, or charged residues such as aspartic acid and arginine in a binding pocket. biorxiv.org

π-π Stacking: The two aromatic rings (the pyridine and the phenyl ring) can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. semanticscholar.org

Hydrophobic Interactions: The phenyl ring and the hydrocarbon backbone contribute to the molecule's hydrophobicity, potentially forming favorable interactions with nonpolar residues in the target's binding cleft. aalto.fi

Salt Bridges: The carboxylic acid can be deprotonated at physiological pH, allowing it to form strong electrostatic interactions, or salt bridges, with positively charged lysine or arginine residues. biorxiv.org

A systematic analysis of protein-ligand complexes reveals that interactions are often multifaceted, combining several of the types listed above to achieve stable binding. biorxiv.org

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid, Carbamoyl group | Ser, Thr, Asn, Gln, His, Asp, Glu |

| π-π Stacking | Phenyl ring, Pyridine ring | Phe, Tyr, Trp |

| Salt Bridge | Carboxylate (deprotonated acid) | Arg, Lys |

A primary goal of drug discovery is to identify ligands with high binding affinity and specificity for their intended target. nih.gov Molecular docking scoring functions provide an estimate of the binding free energy, which is used to predict the binding affinity of a ligand for a protein. arxiv.org While these predictions are not always perfectly accurate, they are highly effective for ranking different compounds in virtual screening campaigns and prioritizing them for experimental testing. nih.govbiorxiv.org

The predicted binding affinity is typically expressed in kcal/mol, with more negative values indicating stronger binding. arxiv.org The specificity of this compound would be assessed by docking it against a panel of different proteins, including its intended target and known off-target proteins. A compound is considered specific if it shows a significantly higher predicted binding affinity for its target compared to other proteins. dovepress.com Deep learning models and more advanced frameworks are continuously being developed to improve the accuracy of these affinity predictions. nih.govarxiv.orgbiorxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by applying the laws of classical mechanics, providing detailed information on the conformational flexibility of both the ligand and the protein. biu.ac.il

For this compound, MD simulations can be used to:

Assess the stability of the binding pose predicted by docking.

Analyze the dynamic behavior of the ligand within the binding site, including conformational changes.

Identify and characterize the role of water molecules in mediating ligand-protein interactions. aalto.fi

Provide a more accurate estimation of binding free energy through methods like MM-GBSA or MM-PBSA. nih.gov

These simulations can reveal subtle but critical dynamic interactions and conformational adjustments that are missed by rigid docking approaches, leading to a deeper understanding of the binding mechanism. biu.ac.il

Advanced QSAR and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based design methods that are essential when the 3D structure of the target protein is unknown. dovepress.commdpi.com

QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features (descriptors). nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. mdpi.com These models use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive equation. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (a pharmacophore) that a molecule must possess to bind to a specific target and elicit a biological response. longdom.org For this compound, a pharmacophore model would likely consist of features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (Ar)

A negative ionizable feature (from the carboxylic acid)

This model serves as a 3D query to search large chemical databases for structurally diverse molecules that match the pharmacophore and are therefore likely to be active. semanticscholar.orgnih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid oxygen, Carbamoyl oxygen, Pyridine nitrogen | Forms hydrogen bonds with donor groups on the protein. longdom.org |

| Hydrogen Bond Donor (HBD) | Carboxylic acid hydrogen, Carbamoyl -NH2 | Forms hydrogen bonds with acceptor groups on the protein. longdom.org |

| Aromatic Ring (Ar) | Phenyl ring, Pyridine ring | Engages in π-π stacking or hydrophobic interactions. longdom.org |

Crystallographic Studies of Compound-Target Complexes (where analogous structures are available)

X-ray crystallography provides the most definitive and high-resolution information about how a ligand binds to its protein target. nih.gov While a crystal structure of this compound bound to a target may not be publicly available, the crystallographic structures of analogous compounds can offer invaluable insights.

Studies on related picolinic acid derivatives or molecules with similar scaffolds reveal common binding patterns and interactions. For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate shows how the picolinic acid moiety engages in a hydrogen-bonding network. nih.gov Similarly, co-crystal structures of spiro-pyrrolidine-oxindole derivatives, which can feature amide-linked phenyl rings, demonstrate how specific substitutions engage with residues like histidine in a protein's binding pocket through hydrogen bonds. acs.org These analogous structures serve as excellent templates for building more accurate homology models and refining docking predictions for this compound.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic methods are essential for separating the components of a mixture, allowing for the qualification and quantification of a target compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of non-volatile compounds like 5-(3-Carbamoylphenyl)picolinic acid. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is typically employed for such aromatic carboxylic acids. researchgate.net The method's high specificity and sensitivity are achieved by using techniques like ion-pair chromatography, where an agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) is added to the mobile phase to improve the retention and peak shape of ionic analytes. researchgate.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the polar carboxylic acid and amide groups, alongside the aromatic rings, dictates its retention characteristics. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous buffer), is often used to ensure the efficient elution of the compound and any impurities with varying polarities. rsc.orgmq.edu.au Detection is commonly performed using a UV detector, set at a wavelength where the aromatic system of the molecule exhibits strong absorbance, such as 265 nm. researchgate.net The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Table 1: Representative HPLC Conditions for Analysis of Picolinic Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water buffer with ion-pairing agent | researchgate.netnih.gov |

| Elution | Gradient or Isocratic | rsc.orgmq.edu.au |

| Detector | UV-Vis (e.g., at 265 nm) | researchgate.net |

| Flow Rate | Typically 0.5 - 1.5 mL/min | mq.edu.au |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for a compound like this compound, direct analysis by GC-MS is generally not feasible. Its high polarity, due to the carboxylic acid and amide functional groups, and low volatility make it unsuitable for passage through a GC column without thermal decomposition.

To overcome this limitation, derivatization is required. researchgate.net This process chemically modifies the analyte to increase its volatility and thermal stability. A common method is silylation, where active hydrogens in the -COOH and -CONH₂ groups are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnist.gov The resulting TMS-derivatized molecule is significantly more volatile and can be readily analyzed by GC-MS. nist.govnih.gov In the GC-MS system, the derivatized compound is separated from other volatile components before being ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that confirms its identity. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for determining the molecular structure of a compound and can also be adapted for quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the picolinic acid ring and the 3-carbamoylphenyl ring. The aromatic region (typically δ 7.0-9.0 ppm) would be complex, showing signals for the seven aromatic protons. The chemical shifts and splitting patterns (e.g., doublet, triplet, multiplet) would help in assigning each proton to its specific position on the rings. researchgate.net The two protons of the primary amide (-CONH₂) might appear as a broad singlet.

¹³C NMR spectroscopy provides information about the carbon skeleton. bhu.ac.in A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals indicate their functional type (e.g., aromatic, carbonyl). The carbonyl carbons of the carboxylic acid and amide groups would appear at the downfield end of the spectrum (typically δ 165-180 ppm). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H NMR (Aromatic H) | 7.5 - 9.0 | Complex multiplets due to protons on both pyridine (B92270) and benzene (B151609) rings. researchgate.net |

| ¹H NMR (Amide NH₂) | ~7.5 - 8.5 (broad) | Chemical shift can be variable and depend on solvent and concentration. |

| ¹H NMR (Carboxyl OH) | >10 (very broad) | Often not observed or is very broad; exchanges with D₂O. |

| ¹³C NMR (C=O, Carboxyl) | ~165 - 175 | Typical range for aromatic carboxylic acids. rsc.org |

| ¹³C NMR (C=O, Amide) | ~165 - 175 | Typical range for aromatic amides. |

| ¹³C NMR (Aromatic C) | 120 - 155 | Multiple signals corresponding to the 11 unique aromatic carbons. rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate molecular ions with minimal fragmentation. nih.gov This allows for the clear determination of the molecular weight of the compound, usually observed as the protonated molecule [M+H]⁺ in positive ion mode.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm). researchgate.net This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its identity. acs.org For this compound (C₁₃H₁₀N₂O₃), HRMS would be used to confirm that the experimentally measured mass matches the calculated theoretical mass for its molecular formula.

Table 3: Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Monoisotopic Mass | 242.0691 g/mol |

| Observed Ion (ESI+) | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 243.0764 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mdpi.com An IR spectrum is obtained by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrational modes of the molecule's bonds. pg.edu.pl

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. A very broad band in the 2500-3300 cm⁻¹ region would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. pressbooks.pub The carbonyl (C=O) stretching vibrations of the carboxylic acid and the amide would appear as strong, sharp bands in the 1650-1750 cm⁻¹ region. pressbooks.publibretexts.org The N-H stretching of the primary amide would typically be seen as two bands in the 3100-3500 cm⁻¹ range. Vibrations corresponding to the C=C and C=N bonds within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. uliege.be While C=O stretches are strong in the IR, aromatic ring vibrations are often strong in the Raman spectrum, making it particularly useful for analyzing the skeletal structure of the pyridine and benzene rings. researchgate.net

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3100 - 3500 | N-H stretch (two bands) | Primary Amide (-CONH₂) | pressbooks.pub |

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid (-COOH) | pressbooks.publibretexts.org |

| ~1710 | C=O stretch | Carboxylic Acid (-COOH) | pressbooks.pub |

| ~1670 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) | libretexts.org |

| 1400 - 1600 | C=C and C=N ring stretching | Aromatic/Pyridine Rings | researchgate.netnih.gov |

UV/Visible Spectroscopy

Ultraviolet/Visible (UV/Vis) spectroscopy is a versatile analytical technique used for the qualitative and quantitative analysis of chemical compounds possessing chromophores, which are parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. The analysis of this compound by UV/Vis spectroscopy is based on the principle that the molecule's conjugated π-electron systems, primarily located within its picolinic acid and phenyl rings, absorb photons of specific wavelengths. This absorption promotes electrons from a ground electronic state to a higher energy excited state.

The structure of this compound contains two key chromophoric moieties: the picolinic acid ring and the substituted phenyl ring. Picolinic acid itself, and its derivatives, typically exhibit strong absorption bands in the UV region. researchgate.netmdpi.com These absorptions are generally attributed to π → π* transitions within the aromatic pyridine ring. For picolinic acid, strong absorption bands are observed around 260-270 nm. mdpi.com The addition of the 3-carbamoylphenyl substituent at the 5-position of the picolinic acid ring is expected to influence the electronic transitions, potentially causing a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε). This phenomenon, known as a bathochromic shift (to longer wavelengths) or hypsochromic shift (to shorter wavelengths), depends on the electronic interaction between the two aromatic systems.

In practice, a UV/Vis spectrum for this compound would be obtained by dissolving the compound in a suitable transparent solvent (e.g., ethanol, methanol, or buffered aqueous solutions) and measuring its absorbance across the UV/Vis range (typically 200-800 nm). msu.edu The resulting spectrum, a plot of absorbance versus wavelength, would likely show characteristic peaks in the UV region. Derivative spectroscopy can also be employed to enhance the resolution of overlapping spectral bands and improve quantification by removing interference from sloping baselines. nih.gov

The pH of the solution is a critical parameter, as the ionization state of the carboxylic acid and the carbamoyl (B1232498) group can alter the electronic structure of the molecule and thus its UV/Vis spectrum. researchgate.net For instance, the deprotonation of the carboxylic acid group on the picolinic acid ring at higher pH would likely lead to shifts in the λmax.

Table 1: Expected UV/Visible Spectral Properties for Picolinic Acid Derivatives

| Compound/Class | Typical λmax (nm) | Transition Type | Notes |

| Picolinic Acid | ~260-270 | π → π | Absorption due to the pyridine ring. mdpi.com |

| Substituted Picolinic Acids | 270 - 290 | π → π | Substituents on the ring can cause shifts in λmax. researchgate.net |

| Metal Complexes of Picolinic Acid | 270 - 300, plus visible bands | π → π* and d-d or charge-transfer | Coordination with metal ions introduces new electronic transitions. researchgate.net |

| This compound | ~260-290 (Predicted) | π → π * | The exact λmax would be influenced by the conjugated phenyl and picolinic acid rings. |

This table is based on data for structurally related compounds, as specific experimental data for this compound is not publicly available. The values for the target compound are predictive.

Methodologies for Quantification of the Compound and its Metabolites in Biological Research Matrices (e.g., cell lysates, animal tissues)

The quantification of this compound and its potential metabolites in complex biological matrices such as cell lysates and animal tissues requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its ability to accurately measure low concentrations of analytes in complex samples. bohrium.comrsc.org This approach is routinely used for the quantification of structurally related tryptophan metabolites, including picolinic acid, in various biological samples like plasma, cerebrospinal fluid (CSF), and tissue homogenates. nih.govnih.govnih.gov

Sample Preparation

The first critical step is the extraction of the analyte from the biological matrix. tecan.comacs.org For cell lysates or homogenized animal tissues, a typical workflow involves:

Homogenization: Tissues are mechanically disrupted, often in a buffered solution and on ice, to release cellular contents. protocols.io

Protein Precipitation: A cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins, which would otherwise interfere with the analysis. nih.gov An internal standard (ideally a stable isotope-labeled version of the analyte, e.g., 13C- or D-labeled this compound) is added at this stage to correct for variations in extraction efficiency and instrument response.

Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins and cell debris.

Supernatant Collection: The clear supernatant containing the analyte is carefully collected.

Drying and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. organomation.com This step concentrates the analyte, increasing the sensitivity of the method. For some analytes, solid-phase extraction (SPE) may be used for further cleanup and concentration. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample extract is injected into the LC-MS/MS system.

Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often preferred for its high resolution and short analysis times. molnar-institute.com A reversed-phase C18 column is commonly used to separate the analyte from other matrix components based on hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency, is typically employed. bohrium.comnih.gov This ensures that this compound and its metabolites, which may have different polarities, are well-separated.

Mass Spectrometry: The eluent from the LC column is directed into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analyte is ionized (usually in positive or negative ion mode) and the precursor ion (corresponding to the molecular weight of the analyte) is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for detection at nanomolar or even lower concentrations. molnar-institute.comjove.com

Method Validation

A developed LC-MS/MS method must be validated to ensure its reliability. Validation parameters include linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect, following established guidelines. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Quantification of Picolinic Acid (a related compound)

| Parameter | Typical Value / Condition | Reference |

| Chromatography | ||

| Column | Reversed-phase C18 (e.g., < 3 µm particle size) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | bohrium.comnih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | bohrium.commolnar-institute.com |

| Flow Rate | 0.3 - 0.5 mL/min | molnar-institute.com |

| Gradient | Short gradient from low to high organic content | nih.gov |

| Run Time | < 10 minutes | nih.govnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive or Negative | molnar-institute.comjove.com |

| Precursor Ion (m/z) for Picolinic Acid | 124.0 | nih.gov |

| Product Ion (m/z) for Picolinic Acid | 78.0 | nih.gov |

| Lower Limit of Quantification (LLOQ) | Low nmol/L range | jove.com |

This table provides typical parameters based on established methods for picolinic acid, a key metabolite and structural analog. Specific parameters for this compound would need to be optimized empirically.

Future Research Directions and Potential Research Applications

Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Potency

A key area of future research will be the rational design and synthesis of new analogues of 5-(3-Carbamoylphenyl)picolinic acid. Drawing inspiration from structure-activity relationship (SAR) studies of other picolinic acid derivatives, medicinal chemists can systematically modify the core scaffold to enhance biological activity. For instance, studies on other picolinic acid compounds have demonstrated that substitutions on the pyridine (B92270) ring can significantly impact efficacy. nih.govnih.gov The synthesis of a focused library of analogues with variations in the carbamoylphenyl moiety could also lead to compounds with improved potency and selectivity. Techniques such as parallel synthesis and combinatorial chemistry could be employed to rapidly generate a diverse set of new chemical entities for screening.

To guide these synthetic efforts, computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable. By building predictive models based on the biological data of initial analogues, researchers can prioritize the synthesis of compounds with the highest probability of success. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a study, based on research into similar compounds.

| Compound ID | R1 Group (Pyridine Ring) | R2 Group (Phenyl Ring) | IC50 (nM) | Selectivity Index |

| This compound | H | 3-Carbamoyl | 500 | 1 |

| Analogue 1a | 4-Chloro | 3-Carbamoyl | 250 | 2 |

| Analogue 1b | 4-Methoxy | 3-Carbamoyl | 600 | 0.8 |

| Analogue 2a | H | 4-Carbamoyl | 450 | 1.2 |

| Analogue 2b | H | 2-Fluoro-3-Carbamoyl | 150 | 5 |

This table is for illustrative purposes and does not represent actual experimental data.

Elucidation of Undiscovered Mechanistic Pathways

Understanding the precise mechanism of action of this compound is paramount for its development as a therapeutic agent. While picolinic acid itself is known to be a metabolite of tryptophan and is involved in various biological processes, the specific pathways modulated by this particular derivative are unknown. wikipedia.orgnih.gov Future research should focus on identifying the molecular targets of this compound. This could involve a combination of affinity chromatography, proteomics, and genetic approaches to pull down and identify binding partners.

Furthermore, investigating the downstream signaling cascades affected by the compound will be crucial. Techniques such as Western blotting, reporter gene assays, and transcriptomic profiling can be used to map the cellular pathways that are modulated upon treatment with this compound. Elucidating these mechanisms will not only provide a deeper understanding of its biological effects but also aid in the identification of potential biomarkers for monitoring its activity in preclinical and clinical settings.

Development as Chemical Probes for Biological Systems

The unique structure of this compound makes it a candidate for development into a chemical probe. By incorporating reporter tags such as fluorescent dyes, biotin, or photoaffinity labels, researchers can create powerful tools to study its biological targets and pathways in living systems. unimi.it These probes can be used in a variety of applications, including cellular imaging to visualize the subcellular localization of the compound and its targets, and in chemical proteomics to identify novel protein interactions. unimi.it The development of such probes would be a significant step towards validating the therapeutic targets of this compound class and understanding their role in disease. nih.gov

Exploration in Novel Preclinical Disease Models

While initial studies may be conducted in established cell lines, the true therapeutic potential of this compound and its analogues can only be assessed in relevant preclinical disease models. Depending on the identified mechanism of action, this could include animal models of cancer, inflammatory diseases, or neurological disorders. For instance, given the neuroprotective effects of picolinic acid, it would be logical to explore this derivative in models of neurodegeneration. nih.govnih.gov In these models, researchers can evaluate the efficacy, pharmacokinetics, and pharmacodynamics of the compounds, providing crucial data for their potential translation to the clinic.

Integration with Advanced High-Throughput Screening Technologies

To accelerate the discovery of potent and selective analogues, high-throughput screening (HTS) technologies will be essential. nih.govucsf.edu By developing robust and miniaturized assays, it will be possible to screen large libraries of compounds, including the newly synthesized analogues, in a time- and cost-effective manner. rsc.orgmdpi.com These assays could be target-based, measuring the direct interaction of the compounds with a purified protein, or cell-based, assessing a functional cellular response. mdpi.com The data generated from HTS campaigns will be instrumental in building comprehensive SAR databases and refining the design of next-generation compounds. ucsf.edu

A hypothetical HTS data summary is presented below:

| Library Screened | Number of Compounds | Hit Rate (%) | Confirmed Hits |

| In-house Analogue Library | 2,000 | 2.5 | 50 |

| Commercial Diversity Set | 100,000 | 0.1 | 100 |

| Natural Product Library | 10,000 | 0.5 | 50 |